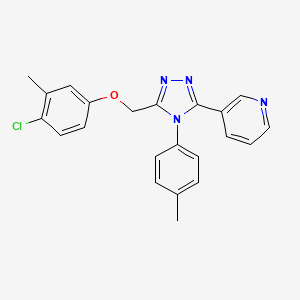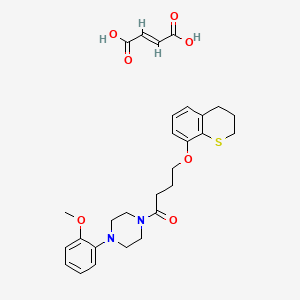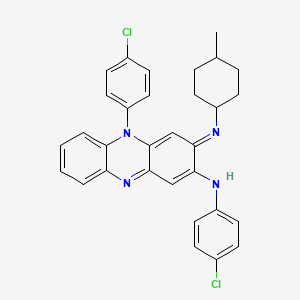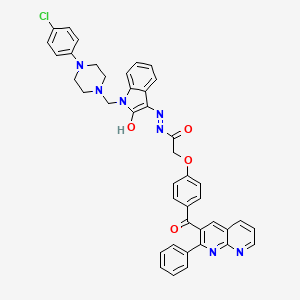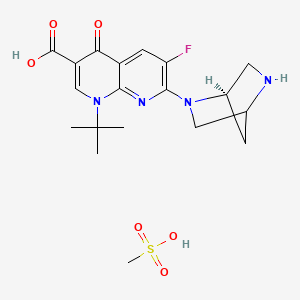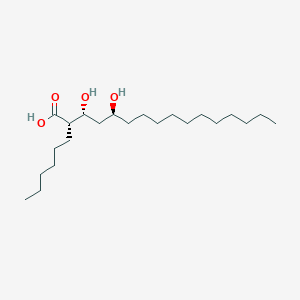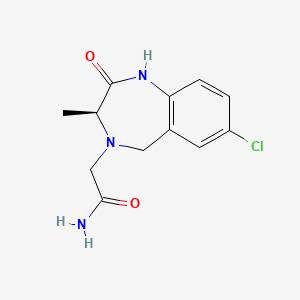
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- typically involves the cyclization of aminobenzophenones. One common method includes the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride, followed by an intramolecular cyclization reaction . The reaction conditions often involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and a mixture of methanol and water.
Industrial Production Methods
In industrial settings, continuous flow chemistry is employed to synthesize benzodiazepines efficiently. This method allows for the precise control of reaction conditions and the production of high-purity compounds . The flow synthesis involves a combination of nucleophilic aromatic substitution (S_NAr) reactions and cyclocondensation processes.
化学反応の分析
Types of Reactions
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine and bromine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .
科学的研究の応用
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- involves binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body . The compound’s molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability.
類似化合物との比較
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily as an anticonvulsant and for panic disorders.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
4H-1,4-Benzodiazepine-4-acetamide, 7-chloro-1,2,3,5-tetrahydro-3-methyl-2-oxo-, (3S)- is unique due to its specific molecular structure, which may confer distinct pharmacological properties compared to other benzodiazepines
特性
CAS番号 |
258849-93-3 |
|---|---|
分子式 |
C12H14ClN3O2 |
分子量 |
267.71 g/mol |
IUPAC名 |
2-[(3S)-7-chloro-3-methyl-2-oxo-3,5-dihydro-1H-1,4-benzodiazepin-4-yl]acetamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-12(18)15-10-3-2-9(13)4-8(10)5-16(7)6-11(14)17/h2-4,7H,5-6H2,1H3,(H2,14,17)(H,15,18)/t7-/m0/s1 |
InChIキー |
ICOQLEJQWCOQLI-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl |
正規SMILES |
CC1C(=O)NC2=C(CN1CC(=O)N)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





